![molecular formula C9H15NO2 B2705634 Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate CAS No. 119102-44-2](/img/structure/B2705634.png)
Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate” is a chemical compound with the molecular formula C9H15NO2 . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of “Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate” consists of a bicyclic scaffold, which is a common feature in tropane alkaloids . This structure is highly strained, allowing it to participate in a range of strain-releasing reactions .Chemical Reactions Analysis
The chemistry of 1-azabicyclo compounds is diverse and includes a range of strain-releasing reactions . These reactions typically cleave the central, strained bond to deliver cyclobutanes or azetidines . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Physical And Chemical Properties Analysis
“Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate” has a molecular formula of C9H15NO2 and an average mass of 169.221 Da .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate, focusing on six unique fields:
Pharmaceutical Development
Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique bicyclic structure makes it a valuable scaffold for developing drugs targeting the central nervous system, including treatments for neurological disorders such as Parkinson’s disease and schizophrenia . The compound’s ability to interact with neurotransmitter receptors and enzymes is crucial for designing effective therapeutic agents.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for constructing complex molecular architectures. Its rigid bicyclic framework provides a stable platform for introducing various functional groups, facilitating the synthesis of diverse chemical entities . Researchers utilize it in the development of new synthetic methodologies, including asymmetric synthesis and catalytic transformations.
Natural Product Synthesis
Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate is employed in the total synthesis of natural products, particularly alkaloids. Its structure mimics the core of many naturally occurring alkaloids, making it an ideal starting material for synthesizing these bioactive compounds . This application is significant for producing natural products with medicinal properties, enabling the study and utilization of their biological activities.
Mechanism of Action
Target of Action
Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities
Biochemical Pathways
The biochemical pathways affected by Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate are not clearly defined in the available literature. As it shares a similar structure with tropane alkaloids, it might affect similar biochemical pathways. Tropane alkaloids are known to interact with various neurotransmitter systems in the nervous system , but the specific pathways affected by Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate remain to be elucidated.
Future Directions
The chemistry and applications of 1-azabicyclo compounds remain underexplored . In the past few years, there has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This indicates a promising future direction for the study and application of “Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate” and similar compounds.
properties
IUPAC Name |
methyl 1-azabicyclo[3.2.1]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-3-2-5-10(7-9)6-4-9/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAXQCQHGFANDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCN(C1)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.